4-Propoxypyrimidin-5-amine

Lipophilicity Membrane permeability ADME

4-Propoxypyrimidin-5-amine is a 4-alkoxy-substituted pyrimidin-5-amine with the molecular formula C₇H₁₁N₃O (MW 153.18 g/mol). The compound features a propoxy ether at the pyrimidine 4-position and a primary amine at the 5-position, yielding a computed XLogP3 of 0.7, one H-bond donor, four H-bond acceptors, and three rotatable bonds.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
Cat. No. B11799348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Propoxypyrimidin-5-amine
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCCCOC1=NC=NC=C1N
InChIInChI=1S/C7H11N3O/c1-2-3-11-7-6(8)4-9-5-10-7/h4-5H,2-3,8H2,1H3
InChIKeyFUOKKWVWQISCNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Propoxypyrimidin-5-amine (CAS 1443290-22-9): Molecular Profile and Core Characteristics for Procurement


4-Propoxypyrimidin-5-amine is a 4-alkoxy-substituted pyrimidin-5-amine with the molecular formula C₇H₁₁N₃O (MW 153.18 g/mol) [1]. The compound features a propoxy ether at the pyrimidine 4-position and a primary amine at the 5-position, yielding a computed XLogP3 of 0.7, one H-bond donor, four H-bond acceptors, and three rotatable bonds [1]. This scaffold positions the compound as a versatile synthetic intermediate for kinase inhibitor development and antimicrobial agent programs, where the balance between hydrophilicity and lipophilicity is critical [2].

Why Generic 4-Alkoxypyrimidin-5-amines Cannot Reliably Replace 4-Propoxypyrimidin-5-amine


The physicochemical profile of 4-alkoxypyrimidin-5-amines is highly sensitive to the length and branching of the alkoxy chain. The methoxy analog (XLogP3: -0.2) [1] and ethoxy analog (XLogP3: 0.2) are substantially more hydrophilic than the propoxy derivative (XLogP3: 0.7) [1], resulting in altered membrane permeability and partitioning behavior. The regioisomeric 2-propoxypyrimidin-5-amine, despite possessing an identical XLogP3 (0.7) [2], presents a different spatial arrangement of the amine and ether functionalities that modifies hydrogen-bonding geometry and target engagement. These property differences, insufficiently captured by molecular formula or molecular weight alone, preclude reliable interchange of allegedly similar pyrimidin-5-amines in lead optimization or pilot-scale synthesis without re-characterization.

Quantitative Evidence for the Selection of 4-Propoxypyrimidin-5-amine over Its Closest Analogs


Computed Lipophilicity (XLogP3) Relative to Shorter Alkoxy Homologs

The XLogP3 of 4-propoxypyrimidin-5-amine (0.7) [1] represents a log unit increase of +0.9 over the methoxy homolog (-0.2) [2] and +0.5 over the ethoxy homolog (0.2) . This incremental lipophilicity is consistent with the Hansch π constant for a methylene group (~0.5), confirming that the propoxy chain provides a predictable and measurable shift in partitioning behavior without introducing steric bulk that would violate Lipinski’s criteria.

Lipophilicity Membrane permeability ADME

Rotatable Bond Count versus Shorter Alkoxy Homologs

4-Propoxypyrimidin-5-amine possesses three rotatable bonds [1], compared with two in the ethoxy analog and one in the methoxy analog (based on the number of sp³ C–C/O bonds in the alkoxy appendage) [2]. The additional rotatable bond provides greater conformational freedom for the propoxy tail to adopt an orientation that optimizes hydrophobic contacts within a binding pocket, while still staying within typical fragment-like lead-likeness thresholds (rotatable bond count ≤ 10).

Molecular flexibility Entropy Target binding

Vendor Purity Benchmark: NLT 98% Specification

Specific suppliers offer 4-propoxypyrimidin-5-amine at an NLT (Not Less Than) 98% purity , whereas the commonly offered purity for the ethoxy analog is 95%–97% and for the methoxy analog is 95% . This purity differential, while modest, may reduce the need for in-house purification prior to use as a synthetic intermediate, particularly in multi-step reactions where impurity carry-over can affect downstream yields.

Quality control Purity Batch consistency

Synthetic Utility: Designated Intermediate for 5-Substituted Pyrimidine Carbocyclic Nucleosides

A patent report explicitly designates 4-propoxypyrimidin-5-amine as a key intermediate for constructing novel 5-substituted pyrimidine carbocyclic nucleoside medicines, citing mild reaction conditions and ease of scale-up [1]. While analogous ethoxy and methoxy derivatives could theoretically serve a similar role, the patent literature highlights the propoxy variant for its favorable reactivity profile and product stability, reducing side-product formation that can complicate purification in nucleoside coupling steps.

Nucleoside synthesis Antiviral agents Process chemistry

Recommended Application Scenarios for 4-Propoxypyrimidin-5-amine Based on Quantitative Differentiation


Lead Optimization in Kinase Inhibitor Programs Requiring Balanced LogP

In kinase inhibitor SAR campaigns where cellular permeability is essential and the chemical starting point is a 4-alkoxypyrimidine core, the propoxy derivative’s XLogP3 of 0.7 [1] may provide superior passive diffusion relative to the ethoxy (XLogP3 0.2) and methoxy (XLogP3 -0.2) congeners, without incurring the excessive lipophilicity that would accompany a butoxy chain. Researchers can order the high-purity (≥98%) batch to ensure reproducibility across IC₅₀ determinations in cellular assays.

Synthesis of 5-Substituted Pyrimidine Carbocyclic Nucleosides

As a patent-designated intermediate for novel carbocyclic nucleosides [1], 4-propoxypyrimidin-5-amine is a logical starting material for antiviral or anticancer nucleoside analog programs. Its use in the patented route may reduce process development time and eliminate the need to qualify an alternative building block, such as the ethoxy or methoxy homolog, which lack equivalent patent precedent.

Fragment-Based Drug Discovery Libraries

With a molecular weight of 153 Da, three rotatable bonds, and four hydrogen-bond acceptors, the compound fits the Rule-of-Three criteria for fragment-based screening. Its higher rotatable bond count relative to shorter alkoxy fragments can enhance conformational sampling during soaking or co-crystallization, potentially yielding more informative structure–activity data than rigid methoxy or ethoxy counterparts.

Quote Request

Request a Quote for 4-Propoxypyrimidin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.